molecular formula C16H17NO6S B11512548 (4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

(4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

Cat. No.: B11512548
M. Wt: 351.4 g/mol
InChI Key: ASPZVNOKEFCYNH-UHFFFAOYSA-N
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Description

(4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxy-3-methylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with phenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

(4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and phenoxy groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)acetic acid
  • (4-Methylphenyl)sulfonyl acetic acid
  • (4-Methoxy-3-methylphenyl)sulfonyl chloride

Uniqueness

(4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenoxy]acetic acid

InChI

InChI=1S/C16H17NO6S/c1-11-9-14(7-8-15(11)22-2)24(20,21)17-12-3-5-13(6-4-12)23-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

ASPZVNOKEFCYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)OC

Origin of Product

United States

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